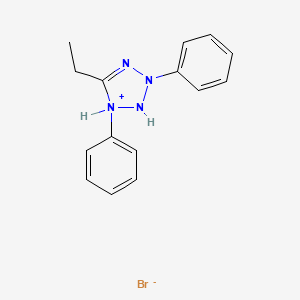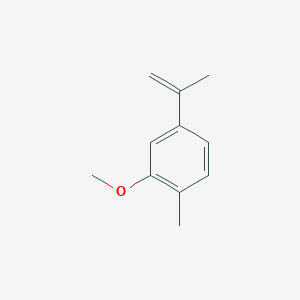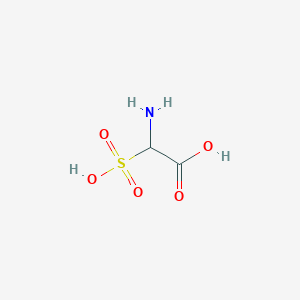
Amino(sulfo)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amino(sulfo)acetic acid is a sulfur-containing amino acid It is characterized by the presence of both an amino group and a sulfonic acid group attached to the same carbon atom
準備方法
Synthetic Routes and Reaction Conditions: Amino(sulfo)acetic acid can be synthesized through several methods. One common approach involves the reaction of glycine with sulfur trioxide or chlorosulfonic acid, resulting in the sulfonation of the amino acid. The reaction typically requires controlled temperatures and the presence of a solvent to facilitate the process.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation reactions. These processes are optimized for efficiency and yield, utilizing advanced reactors and precise control of reaction conditions. The resulting product is then purified through crystallization or other separation techniques to obtain high-purity this compound.
化学反応の分析
Types of Reactions: Amino(sulfo)acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonamides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents like thionyl chloride or sulfonyl chlorides are used under controlled conditions.
Major Products:
Oxidation: Sulfonates and related compounds.
Reduction: Primary amines.
Substitution: Sulfonamides and other derivatives.
科学的研究の応用
Amino(sulfo)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of amino(sulfo)acetic acid involves its interaction with various molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the amino group can form covalent bonds with other molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.
類似化合物との比較
Amino(sulfo)acetic acid can be compared with other sulfur-containing amino acids, such as:
Cysteine: Contains a thiol group instead of a sulfonic acid group.
Methionine: Contains a thioether group.
Homocysteine: Contains a thiol group and an additional carbon in the chain.
Uniqueness: this compound is unique due to the presence of both an amino group and a sulfonic acid group on the same carbon atom, which imparts distinct chemical properties and reactivity compared to other sulfur-containing amino acids.
特性
CAS番号 |
764596-89-6 |
|---|---|
分子式 |
C2H5NO5S |
分子量 |
155.13 g/mol |
IUPAC名 |
2-amino-2-sulfoacetic acid |
InChI |
InChI=1S/C2H5NO5S/c3-1(2(4)5)9(6,7)8/h1H,3H2,(H,4,5)(H,6,7,8) |
InChIキー |
UAHTXYARMUSFEF-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)O)(N)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole](/img/structure/B14136292.png)

![2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B14136300.png)

![2-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]cyclopentan-1-ol](/img/structure/B14136318.png)
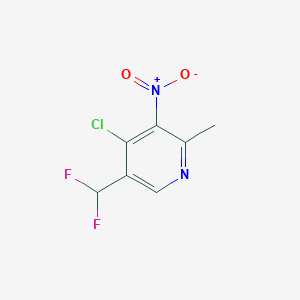

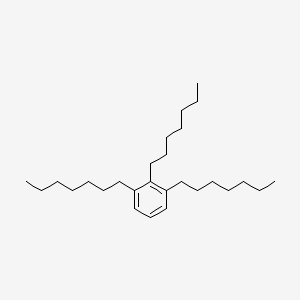
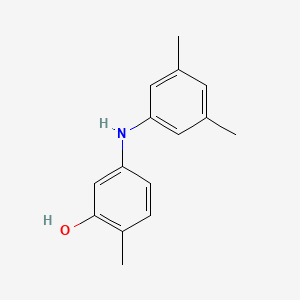
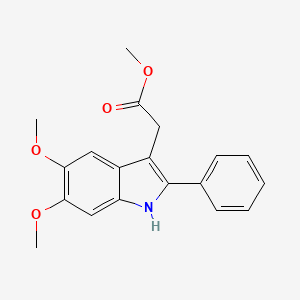

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B14136355.png)
